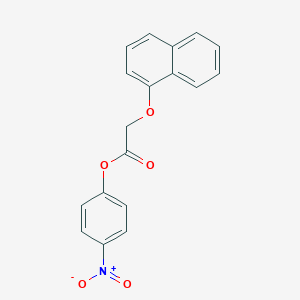
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone
Overview
Description
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone typically involves the following steps:
Formation of Adamantylcarbonyl Chloride: Adamantane is reacted with oxalyl chloride in the presence of a catalyst to form adamantylcarbonyl chloride.
Nucleophilic Substitution: The adamantylcarbonyl chloride is then reacted with piperazine to form 1-(1-adamantylcarbonyl)piperazine.
Electrophilic Aromatic Substitution: Finally, the 1-(1-adamantylcarbonyl)piperazine is reacted with 2-fluorobenzene under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantylcarbonyl oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound for its targets. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The piperazine ring serves as a flexible linker, allowing the compound to adopt various conformations to interact with different targets.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantylcarbonyl)-4-phenylpiperazine: Lacks the fluorine atom, which may affect its binding properties and biological activity.
1-(1-Adamantylcarbonyl)-4-(4-fluorophenyl)piperazine: The fluorine atom is positioned differently, which can influence the compound’s interactions with targets.
1-(1-Adamantylcarbonyl)-4-(2-chlorophenyl)piperazine: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
Uniqueness
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone is unique due to the specific positioning of the fluorine atom, which can enhance its binding affinity and selectivity for certain targets. The combination of the adamantyl and fluorophenyl groups provides a balance of steric and electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-adamantyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-18-3-1-2-4-19(18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDHXUJVRLNQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methyl-1H-indol-3-yl)methylideneamino]benzoic acid](/img/structure/B485703.png)




![5-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B485755.png)
![2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B485757.png)
![N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B485760.png)

![N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide](/img/structure/B485762.png)
![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B485766.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B485768.png)
![2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile](/img/structure/B485770.png)
